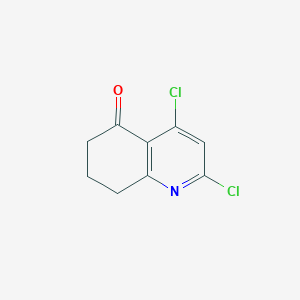

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

Description

Properties

IUPAC Name |

2,4-dichloro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRAYLSWTFMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one: A Guide for Medicinal Chemists

An In-depth Technical Guide

Abstract

This whitepaper provides a comprehensive technical guide on the synthesis of 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one, a pivotal scaffold in modern drug discovery. Moving beyond a mere recitation of steps, this document elucidates the causal relationships behind experimental choices, grounding protocols in established reaction mechanisms and practical, field-proven insights. We will detail a robust two-step synthetic pathway, from the initial ring formation to the final chlorination, offering step-by-step methodologies, mechanistic discussions, and critical process controls. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

The Strategic Value of the Dichloro-dihydroquinolinone Core

In the landscape of medicinal chemistry, quinoline derivatives represent a "privileged scaffold," a structural framework frequently found in biologically active compounds. The specific intermediate, this compound, is of particular strategic importance. The two chlorine atoms at the C2 and C4 positions serve as versatile leaving groups, enabling differential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic construction of diverse chemical libraries. Furthermore, the fused cyclohexanone ring provides an additional site for chemical modification, making this molecule a powerful and flexible starting point for exploring structure-activity relationships (SAR).

A Validated Synthetic Pathway

The synthesis of the target compound is most efficiently executed via a two-stage approach: first, the construction of the heterocyclic quinolinone core, followed by a robust chlorination step. This strategy ensures high yields and purity by isolating a stable intermediate.

Visualizing the Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of the 4-Hydroxy-dihydroquinolinone Intermediate

The foundational step is the construction of the bicyclic quinolinone system. While several named reactions like the Conrad-Limpach and Friedländer syntheses provide routes to quinolines, a highly effective method for this specific tetrahydro-system involves the condensation of 1,3-cyclohexanedione with a suitable C3-N synthon.[1][2][3][4][5][6] A common and reliable approach is a variation of the Friedländer annulation, which involves the reaction between an o-aminoaryl ketone and a compound with an α-methylene group.[4][5][6][7]

Mechanistic Insight & Causality: The chosen protocol involves the reaction of 1,3-cyclohexanedione with 3-aminocrotononitrile. This is a classic cyclocondensation reaction. The enamine character of 3-aminocrotononitrile facilitates the initial Michael-type addition to the enone system of 1,3-cyclohexanedione. This is followed by an intramolecular cyclization where the amino group attacks one of the carbonyls. Subsequent dehydration (aromatization) of the newly formed ring leads to the stable dihydroquinolinone system. Using an acid catalyst in the subsequent hydrolysis step ensures the complete conversion of the amino group to the more stable hydroxyl group, yielding the desired intermediate.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), 3-aminocrotononitrile (1.05 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol.

-

Cyclocondensation: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation of Amino Intermediate: Allow the reaction to cool to room temperature. The intermediate, 4-amino-2-methyl-7,8-dihydroquinolin-5(6H)-one, will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Hydrolysis: Suspend the crude amino intermediate in a 6M solution of hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step is crucial for converting the C4-amino group to a hydroxyl group.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. The resulting precipitate is the desired product. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product, 4-hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one, is typically obtained as an off-white solid of sufficient purity for the next step.

Stage 2: Chlorination to Yield this compound

This final transformation introduces the key reactive chlorine atoms. This is a standard and highly effective conversion for hydroxy-substituted aza-heterocycles.

Mechanistic Insight & Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dichlorination. The 4-hydroxy-dihydroquinolinone intermediate exists in tautomeric equilibrium between the enol (4-hydroxy) and keto (quinolin-4-one) forms. POCl₃ acts as both a dehydrating and chlorinating agent. The lone pair on the nitrogen atom and the oxygen of the carbonyl/hydroxyl groups attack the electrophilic phosphorus atom of POCl₃. This initiates a sequence of substitution and elimination reactions, ultimately replacing the hydroxyl/carbonyl oxygen atoms at the C2 and C4 positions with chlorine atoms.[8] The reaction is driven to completion by using POCl₃ as both the reagent and the solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: (Caution: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment). To a flask charged with 4-hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq), slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The POCl₃ serves as both the chlorinating agent and the solvent.

-

Chlorination: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexane) until no starting material is visible.

-

Work-up and Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the stirred ice. This is a highly exothermic and vigorous reaction that will release HCl gas.

-

Neutralization and Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous solution to a pH of 8-9 with a solid base like sodium carbonate or by the slow addition of a concentrated NaOH solution while cooling in an ice bath. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Summary and Validation

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Recommended Analytical Validation |

| 4-Hydroxy-2-methyl-7,8-dihydroquinolin-5(6H)-one | C₁₀H₁₁NO₂ | 177.20 | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, LC-MS |

| This compound | C₉H₇Cl₂NO | 232.07 | White to light tan solid | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Self-Validating System: The described protocols incorporate self-validating checkpoints. The consistent use of TLC ensures that each reaction is driven to completion. The distinct physical properties (solubility, Rf value) of the starting material, intermediate, and final product make chromatographic monitoring straightforward. Finally, the comprehensive characterization by NMR and mass spectrometry provides unambiguous confirmation of the molecular structure, ensuring the trustworthiness of the synthetic outcome.

Conclusion

The synthetic pathway detailed in this guide represents a reliable, scalable, and well-understood method for producing high-purity this compound. By appreciating the mechanistic underpinnings of each transformation—from the initial Friedländer-type annulation to the critical POCl₃-mediated chlorination—researchers can confidently and safely execute this synthesis. The resulting compound is a high-value, versatile platform for the development of novel therapeutics, enabling extensive SAR studies through targeted derivatization at its multiple reactive sites.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

Wikipedia. Conrad–Limpach synthesis.

- Stadlbauer, W. (2008). The Conrad–Limpach and related quinolone syntheses. In The Chemistry of Heterocyclic Compounds: Quinolines (pp. 1-15). John Wiley & Sons. (Note: A general reference for the reaction type).

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

-

Alfa Chemistry. Friedländer Quinoline Synthesis.

-

Wikipedia. Friedländer synthesis.

-

Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.

-

Organic Chemistry Portal. Friedlaender Synthesis.

-

QuimicaOrganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.

-

Abed, M. S., & Al-Sultani, K. F. (2020). A Benign and Proficient Procedure for Preparation of Quinoline Derivatives. Egyptian Journal of Chemistry, 63(8), 2821-2839.

-

Pettit, G. R., et al. (1968). Antineoplastic agents. 33. Synthesis of 7,8-dihydroquinolin-5(6H)-one and related compounds. Journal of Organic Chemistry, 33(3), 1089-1092.

-

Basavaiah, D., et al. (2002). A new, convenient approach for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives. Tetrahedron, 58(18), 3693-3697.

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

-

CN101260078B. Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Google Patents.

-

El-Faham, A., et al. (2014). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 19(8), 12571-12584.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

physicochemical properties of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

Introduction

This compound is a heterocyclic compound of interest within the broader landscape of quinoline derivatives, a class of molecules known for a wide range of biological activities. As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its physicochemical properties is a critical first step in the drug discovery and development process. These properties govern a molecule's behavior from initial formulation to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

This guide provides a comprehensive overview of the essential and details the established methodologies for their experimental determination. While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural framework for researchers to generate reliable and reproducible data. The focus here is not merely on the "what" but on the "how" and "why" of physicochemical characterization, offering insights into the causality behind experimental choices.

Molecular Structure and Identity

A foundational aspect of any chemical investigation is the confirmation of the molecular structure and identity of the compound .

Molecular Formula: C₉H₇Cl₂NO[1][2]

Molecular Weight: 216.06 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Summary for Investigation

The following table summarizes the key physicochemical properties that are critical to characterize for this compound. The subsequent sections will delve into the experimental protocols for their determination.

| Property | Symbol/Unit | Importance in Drug Development |

| Melting Point | °C | Purity assessment, solid-state stability |

| Solubility | mg/mL or µM | Bioavailability, formulation development |

| Dissociation Constant | pKa | Ionization state, absorption, distribution |

| Partition Coefficient | LogP | Lipophilicity, membrane permeability |

| Distribution Coefficient | LogD | pH-dependent lipophilicity |

Experimental Determination of Physicochemical Properties

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Recommended Methodology: Capillary Method

The capillary method is a widely accepted and pharmacopeia-standard technique for melting point determination.[3][4]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind any coarse crystals using a mortar and pestle.[3]

-

Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[5] This is achieved by tapping the closed end of the capillary on a hard surface.[5]

-

-

Apparatus Setup:

-

Use a modern digital melting point apparatus. These instruments provide controlled heating rates and often have video monitoring capabilities.[4]

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting point.[4]

-

Allow the apparatus to cool.

-

For an accurate measurement, set the starting temperature to about 5-10°C below the approximate melting point.[4]

-

Use a slower heating rate, typically 1°C/min, to approach the melting point.[4][5]

-

Record the temperature at which the first signs of melting are observed (collapse point) and the temperature at which the entire sample has turned into a clear liquid (clear point).[4] This range is the melting point of the sample.

-

Workflow for Melting Point Determination:

Caption: Workflow for melting point determination by the capillary method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[6] Poor solubility can lead to low absorption and, consequently, limited therapeutic efficacy. Both thermodynamic and kinetic solubility are important to assess during drug discovery.[7]

Recommended Methodology: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability for even poorly soluble compounds.[6]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Ensure that a solid excess of the compound remains undissolved.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the incubation period, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[9] For a drug molecule, its ionization state affects its solubility, permeability across biological membranes, and interaction with its target.[10]

Recommended Methodology: UV-Metric Titration

UV-metric titration is a sensitive method that is well-suited for early drug discovery when sample quantities may be limited.[10][11] It relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

For the analysis, a small aliquot of the stock solution is added to a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).[11]

-

-

Spectral Measurement:

-

Record the UV-Vis absorbance spectrum for the compound in each buffer solution using a spectrophotometer, often in a 96-well plate format for higher throughput.[11]

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change between ionized and unionized forms is maximal) against the pH of the buffer.

-

The pKa is determined by fitting the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation). Specialized software is typically used for this analysis.

-

Partition and Distribution Coefficients (LogP and LogD)

LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is determined for the neutral form of the molecule.[12] LogD (the logarithm of the distribution coefficient) is the effective lipophilicity of a compound at a specific pH, taking into account all ionic and neutral species.[12] These parameters are crucial for predicting a drug's ability to cross cell membranes.[9]

Recommended Methodology: Shake-Flask Method for LogP/LogD

The shake-flask method is a direct and reliable way to measure the partitioning of a compound between an aqueous and an immiscible organic phase.[11]

Experimental Protocol:

-

Phase Preparation:

-

The two immiscible phases are typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD).

-

Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them and allowing them to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the second phase.

-

Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

-

Phase Separation and Quantification:

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[11]

-

-

Calculation:

-

LogP (for the neutral molecule) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

LogD (at a specific pH) = log ([Total concentration in n-octanol] / [Total concentration in aqueous phase])

-

Logical Relationship of Key Physicochemical Properties:

Caption: Interdependence of key physicochemical properties influencing drug absorption.

Conclusion

References

- Melting Point Determination. (n.d.). thinkSRS.com.

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Pharmaceutical Analysis, 12(3), 196-205. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

- Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia.

- Solubility Determination in Drug Discovery and Development. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 579-585.

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

What is Melting Point?. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved from [Link]

-

Ray, S., & Vilar, S. (2007). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 47(5), 1884-1891. Retrieved from [Link]

-

Entry-level pKa and LogP measurement. (2000). Pharmaceutical Online. Retrieved from [Link]

-

pKa & LogP Analysis Services. (n.d.). The Solubility Company. Retrieved from [Link]

-

LogP/LogD/pKa Analysis. (n.d.). Technology Networks. Retrieved from [Link]

-

2,4-Dichloro-5,6,7,8-tetrahydroquinolin-5-one. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. (2,4-dichloro-6,7-dihydroquinolin-8(5H)-one CAS#: 1354303-14-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Entry-level pKa and LogP measurement [pharmaceuticalonline.com]

- 10. thesolubilitycompany.com [thesolubilitycompany.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one (CAS 1028330-50-8): Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction and Strategic Overview

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a highly functionalized heterocyclic compound recognized for its role as a versatile intermediate in synthetic and medicinal chemistry.[1][2][3] Its structure, featuring a dihydroquinolinone core equipped with two distinct and reactive chlorine atoms and a ketone moiety, presents a trifecta of synthetic handles. This strategic arrangement allows for sequential and site-selective modifications, making it an invaluable building block for the construction of complex molecular architectures.[4] The quinolinone scaffold itself is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer and antibacterial properties.[5][6][7] This guide provides an in-depth analysis of its properties, a robust and logically-derived synthesis protocol, its chemical reactivity, and its strategic application in the development of novel therapeutics.

Physicochemical Properties & Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[4]

| Property | Value / Description | Source / Rationale |

| CAS Number | 1028330-50-8 | [4] |

| Molecular Formula | C₉H₇Cl₂NO | Based on Structure |

| Molecular Weight | 216.07 g/mol | [4] |

| Appearance | Predicted to be a white to off-white crystalline solid. | [4] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO); poorly soluble in water and nonpolar alkanes. | Chemical Analogy |

| Storage | Store in a cool, dry place away from incompatible materials. Inert atmosphere recommended for long-term storage. | Standard Practice |

Anticipated Spectroscopic Signatures:

A definitive characterization relies on a combination of spectroscopic techniques. Based on the molecular structure, the following key signals are anticipated:

-

¹H NMR: The spectrum should feature three distinct aliphatic signals in the 2.0-3.5 ppm range, corresponding to the three methylene groups (-CH₂-) at positions 6, 7, and 8. Each is expected to appear as a triplet or multiplet due to coupling. A singlet corresponding to the proton at position 3 is also expected in the aromatic region.

-

¹³C NMR: The spectrum will be characterized by a carbonyl signal (C5) above 190 ppm. Signals for the two chlorine-bearing carbons (C2 and C4) would appear in the 140-160 ppm range. The remaining aromatic and aliphatic carbons will resonate at their characteristic chemical shifts.

-

Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent [M+H]⁺ peak at m/z 216/218/220.

Retrosynthetic Analysis & Proposed Synthesis Protocol

Retrosynthetic Strategy

The retrosynthetic analysis points to a logical two-step approach starting from commercially available precursors. The dichlorinated target can be disconnected at the C-Cl bonds, leading back to a dihydroxyquinolinone intermediate. This intermediate, in turn, can be formed through a cyclocondensation reaction.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

The proposed forward synthesis leverages a thermal cyclocondensation followed by a robust chlorination step. This approach is designed for efficiency and high yield of the desired intermediate.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step A: Synthesis of 2,4-Dihydroxy-7,8-dihydroquinolin-5(6H)-one

-

Causality: This reaction is a variation of the Conrad-Limpach quinoline synthesis, which is a reliable method for constructing the quinolinone core.[10] The reaction proceeds via initial formation of an enamine adduct between 3-aminocyclohex-2-en-1-one and malonic acid, followed by an intramolecular cyclization and dehydration at elevated temperature to yield the stable heterocyclic system.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminocyclohex-2-en-1-one (1.0 eq), malonic acid (1.1 eq), and a high-boiling point solvent such as diphenyl ether.

-

Reaction: Heat the reaction mixture to 240-250 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. The product will often precipitate from the solvent. Dilute the mixture with hexane to facilitate further precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove residual solvent and byproducts. The resulting solid can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Step B: Synthesis of this compound (1028330-50-8)

-

Causality: The Vilsmeier-Haack reaction conditions are employed here for chlorination.[11] The quinolinone exists in tautomeric equilibrium with its dihydroxy form. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that readily converts the hydroxyl/keto groups into chlorides.[9] A catalytic amount of N,N-dimethylformamide (DMF) reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which accelerates the chlorination of the amide/lactam at the C2 position.

-

Reagent Setup: To a flask charged with 2,4-dihydroxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise under an inert atmosphere (N₂ or Ar) at 0 °C.

-

Catalyst Addition: Add a catalytic amount of DMF (0.1-0.2 eq) to the suspension.

-

Reaction: Slowly warm the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a homogenous solution as it progresses. Monitor completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate should form.

-

Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Reactivity and Synthetic Utility

The synthetic power of this intermediate lies in the differential reactivity of its functional groups, allowing for controlled, stepwise elaboration.

-

C2-Cl vs. C4-Cl: Both chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr). Generally, the C2 position in such systems can be more susceptible to substitution by certain nucleophiles. This differential reactivity enables selective functionalization. For instance, a Suzuki or Stille coupling could be performed at one position, followed by a Buchwald-Hartwig amination at the other.

-

C5 Ketone: The ketone provides an additional site for modification, including reduction to an alcohol, reductive amination, or formation of an enolate for subsequent alkylation.

This multi-faceted reactivity makes the compound an ideal starting point for building libraries of drug candidates for Structure-Activity Relationship (SAR) studies.[12]

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery

The strategic value of this compound is realized in its application as a scaffold for potent and selective inhibitors targeting various biological pathways implicated in disease. The ability to rapidly generate diverse analogues is crucial in modern drug discovery.[13][14] For example, substituted quinolinone cores are central to inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Poly(ADP-ribose) Polymerase (PARP), both of which are validated targets in oncology.[15][16] The precise installation of aryl, heteroaryl, and amino groups, facilitated by the dichloro intermediate, is key to achieving high potency and selectivity for such targets.

Safety and Handling

This compound is a chlorinated heterocyclic compound and should be handled with appropriate care. While specific toxicity data is unavailable, it is prudent to assume it is a potential irritant.[4] All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

LookChem. Cas 1028330-50-8, 2,4-dichloro-7,8-dihydro-6H-quinolin-5-one. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 88). [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ChemSrc. 2,4-dichloro-7,8-dihydro-6H-quinolin-5-one | 1028330-50-8. [Link]

-

ResearchGate. A Facile Synthesis of 4,5-Dihydropyrazolo[4,3- c ]Quinolines with Vilsmeier Reagent. [Link]

-

ResearchGate. 1 H NMR spectroscopic data of compounds 1-8 a. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ChemBK. 2,4-Dichloro-5,6,7,8-tetrahydroquinolin-5-one. [Link]

- Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)

-

Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]

-

MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

-

ScienceDirect. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

-

ResearchGate. An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. [Link]

-

National Center for Biotechnology Information. Discovery of the Irreversible Covalent FGFR Inhibitor.... [Link]

-

Royal Society of Chemistry. Metal-Free Tandem Reaction Synthesis of Spiro-cyclopropyl Fused Pyrazolin-5-one Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

-

National Center for Biotechnology Information. Discovery and Characterization of...a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor.... [Link]

-

National Center for Biotechnology Information. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. [Link]

-

National Center for Biotechnology Information. Recent applications of click chemistry in drug discovery. [Link]

-

National Center for Biotechnology Information. The discovery and preclinical characterization of...P2X7 antagonists. [Link]

-

National Center for Biotechnology Information. Discovery of 5-substituted 2-amino-4-chloro...dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. [Link]

-

National Center for Biotechnology Information. Preclinical characterization of substituted 6,7-dihydro-[4][17]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. [Link]

Sources

- 1. 858279-01-3|2,4-Dichloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 2. 606971-69-1|2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 124467-36-3|2-Chloro-7,8-dihydroquinolin-5(6H)-one|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed protocols for structural elucidation using modern analytical techniques, and a discussion of its potential as a scaffold for novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights.

Introduction: The Significance of the Dihydroquinolinone Core

The 7,8-dihydroquinolin-5(6H)-one scaffold is a prominent structural motif in a wide array of biologically active compounds. Its rigid, bicyclic framework serves as a versatile template for the design of molecules that can interact with various biological targets with high specificity. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties. The introduction of chloro-substituents at the 2- and 4-positions of the quinolinone ring, as in the case of this compound, is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic potential. This guide will delve into the precise molecular architecture of this compound, providing a foundational understanding for its further exploration in drug discovery programs.

Synthesis and Purification: A Proposed Synthetic Pathway

Rationale for the Proposed Synthetic Strategy

The chosen strategy leverages the reactivity of enamines and the propensity for intramolecular cyclization to construct the core dihydroquinolinone ring system. Subsequent chlorination provides the target compound. This approach is favored for its anticipated high yields and the relative simplicity of the reaction conditions.

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add 3-amino-2-chloroacrylaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enaminone intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the enaminone intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

-

Heat the mixture to 200-250 °C for 2-3 hours to facilitate intramolecular cyclization.

-

Monitor the reaction by TLC.

-

After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-Chloro-7,8-dihydroquinolin-5(6H)-one by recrystallization or column chromatography.

Step 3: Chlorination

-

To a flask containing 2-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) as both the reagent and solvent.

-

Heat the mixture to reflux for 3-5 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford this compound.

Structural Elucidation: A Multi-technique Approach

The definitive confirmation of the molecular structure of this compound necessitates the use of a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR spectra are predicted.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-3 |

| ~3.0 | t, J = 6.5 Hz | 2H | H-8 |

| ~2.6 | t, J = 6.5 Hz | 2H | H-6 |

| ~2.2 | p, J = 6.5 Hz | 2H | H-7 |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C-5 (C=O) |

| ~155 | C-4 |

| ~150 | C-8a |

| ~145 | C-2 |

| ~125 | C-4a |

| ~120 | C-3 |

| ~38 | C-8 |

| ~30 | C-6 |

| ~22 | C-7 |

Note: These are predicted values and may vary slightly from experimental data. Online prediction tools such as NMRDB.org and PROSPRE can provide further estimations.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₉H₇Cl₂NO, the expected molecular weight is approximately 216.06 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.

Key predicted fragmentation pathways include:

-

Loss of Cl radical: [M - Cl]⁺

-

Loss of CO (Retro-Diels-Alder): [M - CO]⁺

-

Sequential loss of Cl and CO: [M - Cl - CO]⁺

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol for Crystallization and Data Collection:

-

Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) and allow for slow evaporation at room temperature. Alternatively, vapor diffusion with a less polar co-solvent (e.g., hexane) can be employed.

-

Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model using full-matrix least-squares on F².

The resulting crystallographic data will provide precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the solid-state conformation of the molecule.

Applications in Drug Development: A Scaffold of Promise

The quinolinone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activities. The specific substitution pattern of this compound suggests several promising avenues for drug discovery.

Kinase Inhibition

Numerous quinoline and quinolinone derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[3][4] The 2,4-dichloro substitution pattern can be exploited to explore interactions with the ATP-binding pocket of kinases. This compound could serve as a starting point for the development of inhibitors targeting kinases implicated in oncogenesis, such as FLT3, or other kinases involved in inflammatory diseases.[5]

Anticancer Activity

The dihydroquinolinone scaffold is present in several compounds with demonstrated anticancer activity.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. The cytotoxic potential of this compound against a panel of cancer cell lines would be a critical first step in evaluating its potential as an anticancer agent.

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, including a proposed synthesis, detailed protocols for its characterization, and a discussion of its potential therapeutic applications. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further exploration of this promising chemical entity. The combination of its rigid scaffold and reactive handles makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. [Link]

-

Quinoline and quinolone having PIM-1 kinase inhibitory activity. (n.d.). ResearchGate. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. [Link]

-

CASCADE - Colorado State University. (n.d.). Colorado State University. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). ACD/Labs. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

Discovery of quinolinone derivatives as potent FLT3 inhibitors. (2014). PubMed. [Link]

Sources

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. PROSPRE [prospre.ca]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Its Influence on the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. In 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one, the arrangement of protons and the influence of adjacent functional groups give rise to a unique spectral fingerprint.

The core structure is a dihydroquinolinone, featuring a di-substituted pyridine ring fused to a cyclohexanone ring. The key structural features influencing the ¹H NMR spectrum are:

-

The Aromatic System: The pyridine ring, though part of a larger heterocyclic system, dictates the chemical shift of the lone aromatic proton.

-

Electron-Withdrawing Groups: The two chlorine atoms at positions 2 and 4 are strongly electron-withdrawing. This has a significant deshielding effect on the nearby protons, causing their signals to appear at a lower field (higher ppm). The carbonyl group (C=O) at position 5 also contributes to the deshielding of adjacent protons.

-

The Saturated Ring: The dihydro part of the quinolinone, specifically the protons at positions 6, 7, and 8, will exhibit chemical shifts and coupling patterns characteristic of aliphatic systems, influenced by their proximity to the carbonyl group and the aromatic ring.

Diagram: Molecular Structure and Proton Numbering of this compound

Caption: Numbering scheme for the protons in this compound.

Predicted ¹H NMR Spectrum

Based on a thorough analysis of structurally related compounds, particularly 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives and 2,4-dichloroquinoline, the following ¹H NMR spectral data is predicted for this compound in a standard deuterated solvent such as CDCl₃.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H³ | 7.3 - 7.5 | s (singlet) | - |

| H⁸ | 2.9 - 3.1 | t (triplet) | ~6.0 |

| H⁶ | 2.6 - 2.8 | t (triplet) | ~6.0 |

| H⁷ | 2.1 - 2.3 | p (pentet) | ~6.0 |

Justification for Predictions

The predicted chemical shifts and coupling patterns are derived from established principles of NMR spectroscopy and by drawing direct comparisons with the experimental data of analogous molecules.

-

H³ (Aromatic Proton): In 2,4-dichloroquinoline, the proton at position 3 (H³) appears as a singlet due to the absence of adjacent protons. Its chemical shift is significantly influenced by the two flanking chlorine atoms. The electron-withdrawing nature of these halogens deshields H³, shifting its resonance downfield. A chemical shift in the range of 7.3 - 7.5 ppm is therefore anticipated.

-

H⁸ (Methylene Protons alpha to Nitrogen): In the analogous 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, the CH₂ group at a similar position (though not directly comparable due to the gem-dimethyl substitution) shows a singlet at 2.70 ppm.[1] In the target molecule, the protons at position 8 (H⁸) are adjacent to the nitrogen-containing aromatic ring and a methylene group (H⁷). The proximity to the aromatic system will cause a downfield shift. These protons are expected to appear as a triplet due to coupling with the two adjacent H⁷ protons. A chemical shift of approximately 2.9 - 3.1 ppm is a reasonable estimation.

-

H⁶ (Methylene Protons alpha to Carbonyl): The protons at position 6 (H⁶) are adjacent to the electron-withdrawing carbonyl group. This α-positioning results in significant deshielding. In the aforementioned analog, the corresponding CH₂ group appears as a singlet at 2.39 ppm.[1] For the title compound, these protons will be split into a triplet by the neighboring H⁷ protons. A chemical shift in the range of 2.6 - 2.8 ppm is predicted.

-

H⁷ (Methylene Protons): The protons at position 7 (H⁷) are coupled to both the H⁶ and H⁸ protons. Assuming similar coupling constants, this would result in a pentet (or a more complex multiplet if the coupling constants are different). Being further from the primary deshielding groups, these protons are expected to have the most upfield chemical shift of the aliphatic protons, predicted to be in the range of 2.1 - 2.3 ppm.

Diagram: Predicted ¹H NMR Spectrum of this compound

Caption: A visual representation of the predicted ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the chemical shift of each peak.

Diagram: Experimental Workflow for ¹H NMR Analysis

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichlorinated pyridine ring fused to a cyclohexenone moiety, presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, offering insights into experimental protocols, spectral interpretation, and the influence of its distinct structural features on carbon chemical shifts.

Core Principles of ¹³C NMR Spectroscopy for Structural Elucidation

¹³C NMR spectroscopy provides information on the chemical environment of each unique carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding the carbon nucleus. Key factors influencing the chemical shift include the hybridization of the carbon, the electronegativity of attached atoms, and resonance or conjugation effects. In the context of this compound, the electron-withdrawing effects of the chlorine atoms, the nitrogen heteroatom, and the carbonyl group are expected to be the dominant factors determining the chemical shifts of the carbon atoms in the aromatic and enone systems.

Experimental Protocol for ¹³C NMR Data Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹³C NMR data. The following is a field-proven methodology for the analysis of this compound.

1. Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common and suitable choice for compounds of this polarity.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.[1] This removes C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: A typical spectral width of 0-220 ppm is sufficient to cover the expected chemical shifts.[1]

-

Pulse Angle: A 30° or 45° pulse angle is a good compromise for obtaining quantitative information while maintaining a reasonable signal-to-noise ratio.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which often have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phase and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Predicted ¹³C NMR Spectrum and Peak Assignment

In the absence of an experimental spectrum, a predicted spectrum can be generated using computational methods and by comparing with structurally similar compounds. The following is a detailed analysis and prediction of the ¹³C NMR chemical shifts for this compound.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Predicted Chemical Shifts and Justification

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on data from analogous structures, including 2,4-dichloroquinoline, tetralone derivatives, and other substituted dihydroquinolinones, as well as from computational prediction tools.[2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~152 | Attached to nitrogen and chlorine, both strongly electron-withdrawing, resulting in a significant downfield shift. This is consistent with data for 2-chloro-substituted pyridines and quinolines. |

| C3 | ~125 | This is an olefinic carbon in an enaminone-like system. The electron-donating effect of the nitrogen is countered by the electron-withdrawing effect of the carbonyl group and the adjacent chlorine at C4. |

| C4 | ~148 | Attached to chlorine and part of the enone system. The combined electron-withdrawing effects of the chlorine, nitrogen, and carbonyl group lead to a substantial downfield shift. |

| C4a | ~128 | Aromatic quaternary carbon. Its chemical shift is influenced by the fusion of the two rings and the substituents on the pyridine ring. |

| C5 | ~195 | Carbonyl carbon of an α,β-unsaturated ketone. This is a characteristic downfield shift for such functional groups.[1] |

| C6 | ~38 | Aliphatic methylene carbon α to the carbonyl group. The electron-withdrawing effect of the carbonyl causes a downfield shift compared to a simple alkane. |

| C7 | ~22 | Aliphatic methylene carbon. Expected to be the most upfield signal in the aliphatic region. |

| C8 | ~30 | Aliphatic methylene carbon α to the aromatic ring. Deshielded relative to C7 due to the proximity of the aromatic system. |

| C8a | ~145 | Aromatic quaternary carbon attached to nitrogen. The strong electron-withdrawing effect of the nitrogen causes a significant downfield shift. |

In-depth Analysis of Substituent Effects

The chemical shifts in this compound are a result of a complex interplay of electronic effects.

-

Dichlorinated Pyridine Ring: The two chlorine atoms on the pyridine ring have a strong deshielding effect on the carbons to which they are attached (C2 and C4). They also influence the chemical shifts of the other carbons in the ring through inductive and resonance effects.

-

Enone System: The molecule contains an α,β-unsaturated ketone (enone) system within the dihydroquinolinone ring. The carbonyl group (C5) is strongly electron-withdrawing, which deshields the β-carbon (C3) and the carbonyl carbon itself.[1]

-

Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong deshielding effect on the adjacent carbons (C2 and C8a).

-

Aliphatic Ring: The carbons of the saturated portion of the dihydroquinolinone ring (C6, C7, and C8) exhibit chemical shifts in the typical aliphatic region, with their specific values influenced by their proximity to the carbonyl group and the aromatic ring.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum of this compound.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details optimized experimental protocols for sample preparation and analysis by electron ionization mass spectrometry (EI-MS). A detailed interpretation of the expected mass spectrum is presented, including a proposed fragmentation pathway grounded in established principles of mass spectrometry. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and analysis of this and structurally related compounds.

Introduction

This compound is a substituted quinolinone derivative. The characterization of such novel compounds is a cornerstone of drug discovery and development, with mass spectrometry serving as a pivotal analytical technique for confirming molecular weight and elucidating structural features. Electron ionization (EI) is a widely used, robust ionization technique that provides reproducible fragmentation patterns, often referred to as a molecule's "fingerprint," which can be invaluable for structural confirmation.[1][2] This guide will focus on the application of EI-MS for the analysis of this compound, offering both practical experimental advice and a theoretical framework for spectral interpretation.

Experimental Protocols

The successful acquisition of high-quality mass spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation for Mass Spectrometry

For reliable mass spectrometric analysis, the sample must be pure and dissolved in a suitable volatile solvent.[3][4] Non-volatile buffers and salts should be scrupulously avoided as they can contaminate the ion source and suppress the analyte signal.[4]

Recommended Protocol:

-

Sample Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral interpretation. Purification by techniques such as flash chromatography or recrystallization is recommended.

-

Solvent Selection: Dissolve the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the chosen volatile solvent.[4] The optimal concentration may require some empirical determination.

-

Filtration: To prevent blockage of the instrument's sample introduction system, filter the final solution through a 0.22 µm syringe filter.

Instrumentation and Data Acquisition

The following parameters are recommended for analysis using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source.

Table 1: Recommended GC-MS Parameters

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of organic molecules. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure good peak shape and elution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation.[1] |

| Electron Energy | 70 eV | A standard energy that provides consistent and extensive fragmentation.[1][5] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains consistent ion transmission. |

| Mass Range | 40-400 amu | Covers the expected molecular ion and fragment masses. |

Experimental Workflow Diagram:

Caption: Workflow for the mass spectrometric analysis of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₉H₇Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺˙).[9] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to three distinct peaks for the molecular ion:

-

M⁺˙: Contains two ³⁵Cl atoms.

-

[M+2]⁺˙: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺˙: Contains two ³⁷Cl atoms.

The theoretical relative intensities of these peaks are approximately 9:6:1.[9] This distinctive pattern is a strong indicator for the presence of two chlorine atoms in the molecule or a fragment.

Table 2: Predicted Molecular Ion Cluster for C₉H₇Cl₂NO

| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Abundance |

| M⁺˙ | 215 | C₉H₇³⁵Cl₂NO | 100% (Reference) |

| [M+2]⁺˙ | 217 | C₉H₇³⁵Cl³⁷ClNO | ~65% |

| [M+4]⁺˙ | 219 | C₉H₇³⁷Cl₂NO | ~10% |

Proposed Fragmentation Pathway

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation.[2] The fragmentation of this compound is likely to be driven by the presence of the chlorine atoms, the aromatic ring, and the keto-enamine functionality.

Key Fragmentation Pathways:

-

Loss of a Chlorine Radical: A common initial fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•).[8] This would result in a fragment ion at m/z 180 (for the loss of ³⁵Cl). This fragment would still contain one chlorine atom and thus exhibit an [M+2] peak at m/z 182.

-

Alpha-Cleavage adjacent to the Carbonyl Group: Ketones frequently undergo cleavage of the C-C bonds adjacent to the carbonyl group.[7][10] In this case, cleavage of the C4a-C5 or C5-C6 bond could occur.

-

Retro-Diels-Alder (RDA) Reaction: The partially saturated cyclohexenone ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system.

-

Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation of ketones and quinones.

Proposed Fragmentation Diagram:

Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.

Conclusion

The mass spectrometric analysis of this compound by electron ionization provides critical data for its structural confirmation. The characteristic isotopic pattern arising from the two chlorine atoms serves as a definitive marker for the presence of these halogens. By understanding the fundamental principles of fragmentation for halogenated heterocycles and ketones, a predictive framework for spectral interpretation can be established. The experimental protocols and theoretical considerations outlined in this guide offer a robust starting point for researchers and scientists working with this compound and its analogs, facilitating efficient and accurate characterization in the context of drug discovery and development.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Mass spectral interpretation. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Wikipedia. (2023, April 16). Sample preparation in mass spectrometry. Retrieved from [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 15). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinoline. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Electron ionization. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

He, M., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5585724. Retrieved from [Link]

-

ResearchGate. (2008). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]

-

National Institutes of Health. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 4,7-dichloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloroquinoline. Retrieved from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

Spectroscopy Online. (2020, October 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. biocompare.com [biocompare.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

Navigating the Solubility Landscape of 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Crucial Role of Solubility in Drug Discovery

In the intricate journey of drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Poor solubility can lead to diminished bioavailability, erratic dosing responses, and ultimately, the failure of a promising therapeutic agent. This guide focuses on 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound with potential pharmacological applications. Understanding its solubility in various organic solvents is a foundational step in its preformulation studies, enabling the design of effective delivery systems and robust analytical methods.